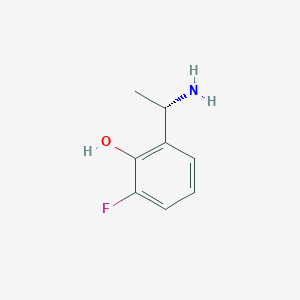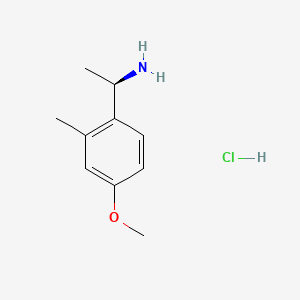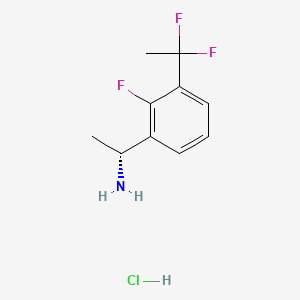
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O3S. It is known for its unique chemical properties, particularly its reactivity due to the presence of both hydroxyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-4,6-bis(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The product is then purified using standard techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reaction conditions and reagents used.
科学研究应用
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide functionality.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its behavior in various chemical environments.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,4,6-Trifluorobenzenesulfonyl chloride
- 2-Hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. The hydroxyl group adds another dimension to its reactivity, allowing for a broader range of chemical transformations compared to similar compounds that lack this functional group.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H3ClF6O3S |
|---|---|
分子量 |
328.62 g/mol |
IUPAC 名称 |
2-hydroxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF6O3S/c9-19(17,18)6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H |
InChI 键 |
HMPZXUYXFVUUMK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)


